molecular formula C8H7Br B13382474 Bromocyclooctatetraene

Bromocyclooctatetraene

Cat. No.: B13382474
M. Wt: 183.04 g/mol
InChI Key: NLLQBBNCJBPICS-FXPPOMFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromocyclooctatetraene, also known as 1-bromo-1,3,5,7-cyclooctatetraene, is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon. This compound is characterized by the presence of a bromine atom attached to the cyclooctatetraene ring. It is a colorless to light yellow liquid at room temperature and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromocyclooctatetraene can be synthesized through the bromination of cyclooctatetraene. The reaction typically involves the addition of bromine (Br2) to cyclooctatetraene in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Bromocyclooctatetraene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromocyclooctatetraene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. It serves as a precursor for the synthesis of various cyclooctatetraene derivatives.

    Biology: Employed in the study of biological systems and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, materials science, and nanotechnology

Mechanism of Action

The mechanism of action of bromocyclooctatetraene involves its interaction with molecular targets through its reactive bromine atom and the conjugated double bonds in the cyclooctatetraene ring. The bromine atom can participate in nucleophilic substitution reactions, while the double bonds can undergo addition and oxidation reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    Cyclooctatetraene: The parent compound without the bromine atom. It exhibits different reactivity due to the absence of the bromine substituent.

    Bromobenzene: A similar compound with a bromine atom attached to a benzene ring. It differs in its aromaticity and reactivity compared to bromocyclooctatetraene.

    Bromocyclohexane: A saturated analog with a bromine atom attached to a cyclohexane ring. .

Uniqueness: this compound is unique due to its combination of a bromine atom and a conjugated polyene system. This combination imparts distinct chemical reactivity and makes it a valuable compound in synthetic chemistry and research applications .

Properties

Molecular Formula

C8H7Br

Molecular Weight

183.04 g/mol

IUPAC Name

bromocyclooctatetraene

InChI

InChI=1S/C8H7Br/c9-8-6-4-2-1-3-5-7-8/h1-7H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7+

InChI Key

NLLQBBNCJBPICS-FXPPOMFJSA-N

Isomeric SMILES

C\1=C\C=C/C(=C\C=C1)/Br

Canonical SMILES

C1=CC=CC(=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.